molecular formula C10H10N2O2 B2403833 1,3-dimethyl-6-nitro-1H-indole CAS No. 134271-96-8

1,3-dimethyl-6-nitro-1H-indole

Cat. No.: B2403833
CAS No.: 134271-96-8
M. Wt: 190.202
InChI Key: MGSJSOBFUOGWKW-UHFFFAOYSA-N
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Description

1,3-dimethyl-6-nitro-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-dimethyl-6-nitro-1H-indole can be synthesized through several methods One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: 1,3-Dimethyl-6-aminoindole.

    Reduction: 1,3-Dimethyl-6-nitrosoindole.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

1,3-dimethyl-6-nitro-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-nitro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-6-nitroindole: Similar structure but with only one methyl group.

    3-Methyl-6-nitroindole: Similar structure but with the methyl group at the 3-position only.

    6-Nitroindole: Lacks the methyl groups, making it less hydrophobic.

Uniqueness

1,3-dimethyl-6-nitro-1H-indole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The combination of the nitro group and the methyl groups can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

1,3-dimethyl-6-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-6-11(2)10-5-8(12(13)14)3-4-9(7)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGSJSOBFUOGWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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